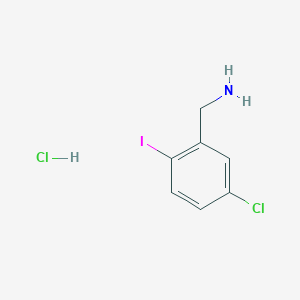

(5-Chloro-2-iodophenyl)methanamine hydrochloride

Description

Contextualization within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a class of organic compounds characterized by an amino group and one or more halogen atoms attached to an aromatic ring. The nature and position of the halogen substituents can profoundly influence the chemical behavior of the amine. For instance, the presence of electron-withdrawing halogens can decrease the basicity of the amino group and direct the regioselectivity of further chemical transformations. These compounds are versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

Significance of (5-Chloro-2-iodophenyl)methanamine (B1645908) Hydrochloride as a Synthetic Precursor

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a halogenated phenylmethanamine that serves as a valuable precursor in organic synthesis. Its structure, featuring a chloro and an iodo substituent on the phenyl ring, offers multiple reaction sites for synthetic modifications. The presence of two different halogens allows for selective reactions, such as cross-coupling reactions at the iodo-substituted position, which is more reactive than the chloro-substituted position.

A significant application of the closely related (2-chloro-5-iodophenyl)methyl moiety is in the synthesis of key intermediates for important pharmaceuticals. For instance, the structural motif is a crucial component in the synthesis of intermediates for Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. google.com The synthesis of the key intermediate, (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran, starts from 2-chloro-5-iodobenzoic acid, highlighting the importance of this halogenated phenyl scaffold in the production of this widely used medication. google.com

Overview of Key Research Domains Pertaining to this compound

The structural features of this compound and its derivatives make them attractive for investigation in several areas of chemical and medicinal research. One prominent area is the development of novel imaging agents for neurological targets.

For example, a derivative, 5-Chloro-2-(2′-((dimethylamino)methyl)-4′-iodophenylthio)benzenamine, has been synthesized and evaluated as a potential ligand for the serotonin (B10506) transporter (SERT). nih.govnih.gov SERT is a key target for many antidepressant medications, and developing selective imaging agents is crucial for understanding brain chemistry and for the diagnosis and treatment of neuropsychiatric disorders. nih.govnih.gov Research in this area focuses on designing molecules that can selectively bind to SERT and be labeled with a radioisotope for imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov The high binding affinity and selectivity of such halogenated derivatives underscore the potential of this chemical scaffold in the development of new diagnostic tools for brain imaging.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈Cl₂IN |

| Molecular Weight | 307.96 g/mol |

| Appearance | Solid |

| CAS Number | 1955506-08-7 |

Properties

IUPAC Name |

(5-chloro-2-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTRTUPMLHFGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-08-7 | |

| Record name | 1-(5-chloro-2-iodophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies and Process Optimization for 5 Chloro 2 Iodophenyl Methanamine Hydrochloride

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of (5-Chloro-2-iodophenyl)methanamine (B1645908) hydrochloride reveals two principal disconnection approaches, guiding the identification of key starting materials.

C-N Bond Disconnection: The most direct and convergent approach involves the disconnection of the carbon-nitrogen bond of the aminomethyl group. This strategy points to a carbonyl precursor, specifically 5-Chloro-2-iodobenzaldehyde , and an ammonia (B1221849) source. This pathway is characteristic of reductive amination, a robust and widely used method for amine synthesis. nih.gov The commercial availability of 5-Chloro-2-iodobenzaldehyde makes this a highly viable and efficient starting point. aobchem.combiosynth.com

Functional Group Interconversion (FGI) / C-X Disconnection: A linear synthetic approach can be envisioned by targeting the benzylic carbon. This involves retrosynthetically converting the amine to a more synthetically accessible functional group, such as a halide. This leads to the precursor 5-chloro-2-iodobenzyl bromide . This intermediate can be generated from the corresponding toluene (B28343) derivative, 5-chloro-2-iodotoluene , via benzylic bromination. The subsequent introduction of the nitrogen atom can then be achieved through nucleophilic substitution.

These two distinct approaches, one convergent and one linear, form the basis for the detailed synthetic routes discussed below.

Detailed Synthetic Routes to (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds. mdpi.com For the target molecule, this pathway commences with 5-Chloro-2-iodobenzaldehyde. The process involves two key stages: the initial formation of an imine intermediate via condensation with an ammonia source, followed by the in situ reduction of the imine to the desired primary amine.

The reaction is initiated by mixing 5-Chloro-2-iodobenzaldehyde with a source of ammonia, such as aqueous ammonia or ammonium (B1175870) chloride, in a suitable solvent. nih.govresearchgate.net The resulting imine is not typically isolated but is immediately subjected to reduction. A variety of reducing agents can be employed, with the choice being critical to ensure chemoselectivity and prevent the reduction of the aryl halides.

Common reducing agents for this transformation include:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used. NaBH₃CN and NaBH(OAc)₃ are particularly effective as they are less reactive towards the aldehyde starting material and selectively reduce the protonated imine (iminium ion), minimizing the formation of the corresponding alcohol as a byproduct.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov Catalysts based on platinum, palladium, cobalt, or iron can be effective. nih.govnih.govresearchgate.net However, care must be taken as some catalysts, particularly palladium, can promote hydrodehalogenation, leading to the loss of the chloro or iodo substituents. researchgate.net

Upon successful reduction, the free base, (5-Chloro-2-iodophenyl)methanamine, is isolated. The final step involves treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether, isopropanol) to precipitate the stable and crystalline this compound salt.

| Reducing Agent | Typical Conditions | Advantages | Potential Issues |

| NaBH(OAc)₃ | CH₂Cl₂, DCE, or THF; Acetic acid catalyst | Mild; High selectivity for iminium ions; Tolerates a wide range of functional groups. | Stoichiometric amounts required; Workup can be more complex. |

| NaBH₃CN | Methanol (B129727); pH control (6-7) | Mild; Selective for iminium ions over carbonyls. | Toxicity of cyanide byproducts. |

| H₂ / Catalyst | Pt, Co, Fe, or Ni catalysts; Various solvents (alcohols, EtOAc); Elevated pressure. nih.govnih.gov | High atom economy; Catalyst can be recycled. | Risk of dehalogenation, especially with Pd catalysts researchgate.net; Potential for alcohol formation. |

A linear approach offers an alternative, albeit longer, route to the target compound, typically starting from 5-chloro-2-iodotoluene.

Benzylic Bromination: The synthesis begins with the free-radical bromination of the methyl group of 5-chloro-2-iodotoluene. This is commonly achieved using N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, affording 5-chloro-2-iodobenzyl bromide.

Introduction of the Amino Group: The subsequent conversion of the benzyl (B1604629) bromide to the primary amine is a critical step where over-alkylation must be avoided. The Gabriel synthesis is a highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.com

The benzyl bromide is treated with potassium phthalimide (B116566) to form N-(5-chloro-2-iodobenzyl)phthalimide via an Sₙ2 reaction. nrochemistry.com Phthalimide acts as a protected form of ammonia, preventing multiple alkylations. masterorganicchemistry.com

The phthalimide group is then cleaved to release the primary amine. The Ing-Manske procedure, which utilizes hydrazine (B178648) (N₂H₄) in a solvent like ethanol, is a mild and common method for this cleavage. nrochemistry.comthermofisher.com This step yields (5-Chloro-2-iodophenyl)methanamine and a phthalhydrazide (B32825) precipitate, which can be removed by filtration.

Hydrochloride Salt Formation: As with the reductive amination route, the final step involves reacting the purified primary amine with hydrochloric acid to yield the desired this compound salt.

This approach effectively combines the fully elaborated aromatic fragment, 5-Chloro-2-iodobenzaldehyde, with the nitrogen source in a single, highly efficient step. This avoids the multiple steps and potential yield losses associated with functionalizing a simpler aromatic precursor in a linear fashion. While other convergent strategies involving organometallic cross-coupling reactions to build the substituted benzene (B151609) ring could be conceived, they are generally more complex and less direct than the reductive amination of a readily available halogenated benzaldehyde. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, particularly in the reductive amination pathway. The solvent can influence reactant solubility, reaction rate, and the relative stability of intermediates, thereby affecting both yield and selectivity.

Historically, chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), as well as polar aprotic solvents like N,N-dimethylformamide (DMF), have been widely used for reductive aminations employing hydride reagents. nrochemistry.com These solvents offer good solubility for a wide range of substrates and reagents. However, there is a significant trend towards using more environmentally benign solvents. Ethyl acetate (B1210297) has been shown to be an effective alternative for reactions utilizing reagents like sodium triacetoxyborohydride.

| Solvent Class | Example(s) | Typical Use Case | Key Considerations |

| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Reductive amination with hydride reagents (e.g., NaBH(OAc)₃). | Excellent solubility for many substrates; environmental and safety concerns. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Reductive amination with hydride reagents. | Good general-purpose solvents; can form peroxides. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Gabriel synthesis (alkylation step); reductive amination. nrochemistry.com | High boiling point can facilitate reactions at elevated temperatures but makes removal difficult. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reductive amination (with NaBH₄ or catalytic hydrogenation). researchgate.net | Good proton source for imine formation; can lead to side reactions under some catalytic hydrogenation conditions. |

| Esters | Ethyl Acetate (EtOAc) | Greener alternative for reductive amination with hydride reagents. | Favorable environmental profile; good solubility for many organic compounds. |

Catalyst and Reagent Selection for Specific Transformations

The primary transformation in the synthesis of this compound is the reduction of the nitrile group of 2-iodo-5-chlorobenzonitrile. The selection of an appropriate catalyst and reducing agent is paramount to achieve high yield and selectivity, while preserving the chloro and iodo substituents on the aromatic ring.

Several catalytic systems are viable for this transformation. Heterogeneous catalysis , particularly catalytic hydrogenation, offers advantages in terms of catalyst recovery and process scalability.

Raney Nickel: This catalyst is frequently employed for the hydrogenation of nitriles. researchgate.net It is a cost-effective option and has shown efficacy in the reduction of various benzonitriles. researchgate.net However, its activity can sometimes lead to side reactions, such as the formation of secondary and tertiary amines, which can be mitigated by the addition of ammonia or by optimizing reaction conditions. researchgate.net For the hydrogenation of halogenated aromatic compounds, nickel-based catalysts have been utilized, though the potential for hydrodehalogenation needs to be carefully managed. acs.org

Palladium on Carbon (Pd/C): Supported palladium catalysts are effective for both hydrogenation and hydrogenolysis reactions. chemcopilot.com This dual reactivity can be a drawback in this specific synthesis, as the iodo-substituent is susceptible to hydrogenolysis. Careful control of reaction conditions is necessary to favor nitrile reduction over C-I bond cleavage.

Rhodium and Ruthenium Catalysts: These noble metal catalysts have also been explored for nitrile hydrogenation and may offer higher selectivity in certain cases. researchgate.net

Homogeneous catalysis and stoichiometric reductions provide alternative routes:

Borane (B79455) Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2), are powerful reducing agents for nitriles. These reagents typically offer high chemoselectivity, reducing the nitrile group without affecting the halogen substituents. The reaction mechanism involves the formation of an intermediate that is subsequently hydrolyzed to yield the primary amine.

Sodium Borohydride (NaBH4) in the presence of a catalyst: Sodium borohydride itself is generally not reactive enough to reduce nitriles. However, its reactivity can be enhanced by the addition of transition metal salts or iodine. researchgate.net This system can be a milder alternative to borane complexes.

The choice between these options will depend on factors such as cost, scalability, and the desired level of selectivity. Below is a comparative table of potential catalysts and reagents.

| Catalyst/Reagent | Advantages | Potential Challenges |

|---|---|---|

| Raney Nickel | Cost-effective, high activity | Potential for over-alkylation (secondary/tertiary amine formation), potential for hydrodehalogenation |

| Palladium on Carbon (Pd/C) | High activity | High risk of hydrodeiodination |

| Borane Complexes (BH3·THF, BH3·SMe2) | High chemoselectivity, preserves halogen substituents | Stoichiometric reagent, handling of pyrophoric reagents |

| NaBH4/Catalyst | Milder conditions, readily available | Requires optimization of the catalytic system |

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical parameters that significantly influence the efficiency and selectivity of the nitrile reduction.

Temperature: In catalytic hydrogenation, an increase in temperature generally leads to a higher reaction rate. researchgate.net However, excessively high temperatures can promote undesirable side reactions, most notably hydrodehalogenation, particularly of the weaker carbon-iodine bond. For instance, in the hydrogenation of p-chloronitrobenzene, temperature was found to have a negligible effect on product distribution under thermodynamic control, but under kinetic control, it can influence selectivity. hw.ac.uk Therefore, a careful optimization of the reaction temperature is required to find a balance between a reasonable reaction rate and minimal deiodination. A typical temperature range for such hydrogenations is often between ambient temperature and 100°C. researchgate.net

Pressure: Hydrogen pressure is a key driving force in catalytic hydrogenation. Higher pressures generally increase the rate of reaction by increasing the concentration of dissolved hydrogen. researchgate.net In the case of benzonitrile (B105546) hydrogenation, the reaction is often first order with respect to hydrogen partial pressure. researchgate.net For the synthesis of (5-Chloro-2-iodophenyl)methanamine, a moderate hydrogen pressure is likely optimal. Very high pressures might exacerbate the risk of hydrodehalogenation. The optimal pressure will also be dependent on the chosen catalyst and solvent.

The interplay between temperature and pressure is crucial. A design of experiments (DoE) approach can be effectively utilized to map the reaction landscape and identify the optimal parameter window for maximizing the yield of the desired primary amine while minimizing impurities.

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that can be addressed through process intensification (PI). PI focuses on developing smaller, cleaner, and more energy-efficient technologies. aiche.org

Continuous Flow Synthesis: A significant strategy for process intensification is the move from traditional batch reactors to continuous flow systems. researchgate.net Continuous flow reactors, such as microreactors or packed bed reactors, offer several advantages for this synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for minimizing the exothermic nature of the hydrogenation and preventing unwanted side reactions like hydrodehalogenation. researchgate.net

Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, which is particularly important when working with hydrogen gas under pressure.

Increased Productivity and Consistency: Continuous processing allows for higher throughput and more consistent product quality compared to batch operations. researchgate.net A continuous flow protocol for the preparation of benzyne (B1209423) has been developed, showcasing the potential for handling reactive intermediates safely and efficiently. rsc.org

Catalyst Selection for Flow: For continuous hydrogenation, the choice of a robust and stable heterogeneous catalyst is crucial. Packed bed reactors filled with a supported catalyst, such as Raney Nickel or a tailored noble metal catalyst, would be a suitable configuration. The catalyst should exhibit high activity and selectivity over extended periods without significant deactivation.

Downstream Processing: The work-up and purification of this compound can also be intensified. Continuous extraction and crystallization techniques can be integrated into the flow process to create a seamless end-to-end synthesis. rsc.org The final step of forming the hydrochloride salt can be achieved by introducing a stream of hydrochloric acid into the solution of the free base.

By embracing process intensification principles, the synthesis of this compound can be made more efficient, safer, and economically viable on a large scale.

Advanced Reactivity Studies and Derivatization Chemistry of 5 Chloro 2 Iodophenyl Methanamine Hydrochloride

Reactions Involving the Primary Amine Functional Group

The primary amine of (5-Chloro-2-iodophenyl)methanamine (B1645908) is a versatile functional group that readily participates in numerous nucleophilic reactions, allowing for the synthesis of a wide array of derivatives.

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The primary amine can be readily acylated or sulfonylated to form stable amide and sulfonamide derivatives, respectively. Acylation is typically achieved by reacting the amine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, sulfonamides are synthesized using sulfonyl chlorides. These reactions are generally high-yielding and allow for the introduction of a vast range of substituents. researchgate.net For instance, the synthesis of N-(4-sulphamoylphenyl)benzamide derivatives highlights the utility of these transformations in creating complex molecules. researchgate.net

| Reactant | Reagent | Product Class |

| (5-Chloro-2-iodophenyl)methanamine | Acetyl chloride | N-((5-chloro-2-iodophenyl)methyl)acetamide |

| (5-Chloro-2-iodophenyl)methanamine | Benzoyl chloride | N-((5-chloro-2-iodophenyl)methyl)benzamide |

| (5-Chloro-2-iodophenyl)methanamine | p-Toluenesulfonyl chloride | N-((5-chloro-2-iodophenyl)methyl)-4-methylbenzenesulfonamide |

| (5-Chloro-2-iodophenyl)methanamine | Methanesulfonyl chloride | N-((5-chloro-2-iodophenyl)methyl)methanesulfonamide |

Alkylation and Reductive Alkylation to Secondary and Tertiary Amines

Secondary and tertiary amines can be prepared from (5-Chloro-2-iodophenyl)methanamine through direct alkylation with alkyl halides or, more efficiently, via reductive alkylation. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine without being isolated. nih.gov This method avoids issues of over-alkylation common in direct alkylation. Repeating the process with another aldehyde or ketone can yield tertiary amines. A variety of reducing agents can be employed, including sodium borohydride (B1222165) and catalytic hydrogenation. nih.gov

| Carbonyl Compound | Intermediate | Reducing Agent | Product |

| Formaldehyde | Imine | H₂/Catalyst | (5-Chloro-2-iodophenyl)-N-methylmethanamine |

| Acetone | Imine | NaBH₃CN | (5-Chloro-2-iodophenyl)-N-isopropylmethanamine |

| Benzaldehyde | Schiff Base | NaBH₄ | N-Benzyl-1-(5-chloro-2-iodophenyl)methanamine |

| Cyclohexanone | Imine | H₂/Catalyst | N-((5-Chloro-2-iodophenyl)methyl)cyclohexanamine |

Formation of Imines and Schiff Bases as Reactive Intermediates

The condensation reaction between the primary amine of (5-Chloro-2-iodophenyl)methanamine and an aldehyde or ketone results in the formation of an imine. masterorganicchemistry.comorganic-chemistry.org If the carbonyl compound is aromatic, the resulting C=N compound is known as a Schiff base. libretexts.orgresearchgate.net This reaction is typically acid-catalyzed and reversible, involving the elimination of a water molecule. libretexts.org The formation of imines is often pH-dependent, with optimal rates observed around pH 4-5. masterorganicchemistry.com These imines are valuable reactive intermediates that can be isolated or used directly for further transformations, such as reduction to secondary amines (as in reductive amination) or reactions with nucleophiles. masterorganicchemistry.comlibretexts.org

| Aldehyde/Ketone | Reaction Condition | Product (Imine/Schiff Base) |

| Benzaldehyde | Mild acid catalysis | (E)-N-((5-chloro-2-iodophenyl)methyl)-1-phenylmethanimine |

| 4-Methoxybenzaldehyde | Mild acid catalysis | (E)-N-((5-chloro-2-iodophenyl)methyl)-1-(4-methoxyphenyl)methanimine |

| Acetophenone | Dean-Stark trap | (E)-N-(1-(5-chloro-2-iodophenyl)ethylidene)aniline derivative |

| Propanal | Mild acid catalysis | (E)-N-((5-chloro-2-iodophenyl)methyl)propan-1-imine |

Diazotization and Subsequent Transformations

Diazotization reactions are most commonly associated with aromatic primary amines (anilines), which form relatively stable diazonium salts that can be converted into a wide variety of functional groups via reactions like the Sandmeyer or Schiemann reactions. masterorganicchemistry.com The primary amine in (5-Chloro-2-iodophenyl)methanamine is benzylic (aliphatic), not aromatic. Treatment of such an amine with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) would lead to a highly unstable aliphatic diazonium salt. This intermediate would rapidly decompose, likely leading to a mixture of products through substitution (e.g., forming the corresponding benzyl (B1604629) alcohol) and elimination, making it less synthetically useful compared to the diazotization of anilines. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Aromatic Ring

The presence of both chloro and iodo substituents on the aromatic ring opens up avenues for selective metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions, allowing for regioselective functionalization at the 2-position of the phenyl ring. uni-muenchen.dersc.org

Suzuki–Miyaura Coupling for Aryl–Aryl Bond Formation

The Suzuki–Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. rsc.orgnih.gov Due to the high reactivity of the aryl iodide, (5-Chloro-2-iodophenyl)methanamine hydrochloride is an excellent substrate for selective Suzuki coupling at the C-I bond. This allows for the synthesis of complex biaryl structures while leaving the chloro substituent intact for potential subsequent reactions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. nih.gov

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (2'-Amino-4'-chloro-[1,1'-biphenyl]-2-yl)methanamine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | (4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-yl)methanamine |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | 2-(Aminomethyl)-4-chloro-1-(pyridin-3-yl)benzene |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | (4'-Chloro-4-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanamine |

Heck and Sonogashira Coupling Reactions for C–C Bond Construction

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. conicet.gov.ar The significant difference in bond dissociation energies between the C–I and C–Cl bonds in (5-chloro-2-iodophenyl)methanamine allows for highly selective reactions at the more labile iodo position.

The Heck reaction , which couples aryl halides with alkenes, can be selectively performed at the C-I bond. rsc.org Under typical Heck conditions—using a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand and a base—the oxidative addition of the palladium(0) species to the C–I bond occurs much more readily than to the stronger C–Cl bond. This chemoselectivity enables the introduction of a vinyl group at the 2-position while preserving the chlorine atom for subsequent transformations.

Similarly, the Sonogashira coupling , which joins aryl halides with terminal alkynes, demonstrates excellent selectivity for the iodo position. researchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (though copper-free versions are common), facilitates the formation of a C(sp²)–C(sp) bond. conicet.gov.arorganic-chemistry.org This selectivity is crucial for the stepwise elaboration of the aromatic core, allowing for the synthesis of complex aryl alkynes.

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Structure (Illustrative) |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 2-Styryl-5-chlorobenzylamine |

| Sonogashira Coupling | Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base | 2-(Phenylethynyl)-5-chlorobenzylamine |

Buchwald–Hartwig Amination for C–N Bond Formation

The Buchwald–Hartwig amination is a powerful palladium-catalyzed reaction for forming C–N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This methodology has largely replaced harsher classical methods like the Goldberg reaction. wikipedia.org For (5-chloro-2-iodophenyl)methanamine, this reaction can be directed with high selectivity to the C–I bond. By choosing an appropriate palladium precursor and a specialized phosphine ligand (e.g., BINAP, XPhos), various primary or secondary amines can be coupled to the 2-position of the benzene (B151609) ring. wikipedia.orglibretexts.org

This transformation is synthetically valuable as it allows for the construction of complex diamine structures where one amino group is benzylic and the other is directly attached to the aromatic ring. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high yields and preventing side reactions. libretexts.org

Table 2: Buchwald-Hartwig Amination of the Aryl Iodide

| Amine Coupling Partner | Ligand | Base | Product Structure (Illustrative) |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | BINAP | NaOt-Bu | N¹-(5-chloro-2-(aminomethyl)phenyl)benzene-1,2-diamine |

| Secondary Amine (e.g., Morpholine) | XPhos | K₃PO₄ | 4-(4-Chloro-2-(aminomethyl)phenyl)morpholine |

Copper-Catalyzed C–S Coupling and Cyclization Processes

Copper-catalyzed reactions offer a complementary approach to palladium for forming carbon-heteroatom bonds, particularly C–S bonds. uu.nlnih.gov The Ullmann condensation, a classic copper-mediated reaction, can be adapted to couple aryl iodides with thiols to form diaryl thioethers. uu.nl In the case of (5-chloro-2-iodophenyl)methanamine, the C–I bond is the reactive site for coupling with various thiols, catalyzed by a simple copper(I) salt like CuI, often in the absence of a ligand. uu.nl

This C–S bond formation can also serve as the initial step in powerful cyclization processes. For instance, coupling with a thiol followed by an intramolecular reaction involving the aminomethyl group can lead to the formation of sulfur-containing heterocyclic systems, which are prevalent in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Core

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group. nih.govyoutube.comyoutube.comlibretexts.orglibretexts.org The benzene ring of (5-chloro-2-iodophenyl)methanamine lacks such strong activation. The chloro and iodo substituents are only weakly electron-withdrawing, and the aminomethyl group is electron-donating by hyperconjugation. Consequently, the aromatic core is not sufficiently electron-deficient to undergo classical SNAr reactions with common nucleophiles under standard conditions. libretexts.org

For substitution to occur via an SNAr mechanism, extremely strong nucleophiles or harsh reaction conditions would be necessary, which often lead to side reactions or decomposition. Alternative pathways, such as transition-metal-catalyzed coupling reactions, are far more efficient and selective for functionalizing the C–Cl and C–I bonds.

Directed Ortho Metalation (DoM) Strategies and Halogen Dance Phenomena

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The reaction uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species. wikipedia.org For (5-chloro-2-iodophenyl)methanamine, the aminomethyl group (–CH₂NH₂) must first be protected with a suitable group (e.g., as a carbamate (B1207046) or a tertiary amine) to prevent N–H deprotonation and to enhance its directing ability. nih.gov

However, the presence of halogens complicates this strategy. Lithium-halogen exchange, particularly with the C–I bond, is often much faster than C–H deprotonation. Treatment with an organolithium reagent like n-butyllithium would likely lead to the formation of a 2-lithio species via I/Li exchange rather than deprotonation at the 6-position.

A related and competing process is the "halogen dance," a base-catalyzed isomerization where a halogen atom appears to migrate around the aromatic ring. researchgate.netnih.govclockss.orgrsc.org This occurs through a series of deprotonation and re-halogenation steps. researchgate.net While a possibility in dihalogenated systems, its application to (5-chloro-2-iodophenyl)methanamine would be complex and require careful selection of the base and reaction conditions to control the regiochemical outcome. researchgate.net

Stereoselective Transformations and Chiral Auxiliary Applications

The term "chiral auxiliary" refers to a chiral group that is temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.orgtcichemicals.com While the parent compound (5-chloro-2-iodophenyl)methanamine is achiral, its derivatives have potential in stereoselective synthesis.

If the aminomethyl group is modified or becomes part of a more complex chiral structure, it could serve as a chiral auxiliary or ligand. For instance, chiral benzylamine (B48309) derivatives are known to be useful as chiral auxiliaries, directing reactions and allowing for the separation of diastereomeric intermediates. google.comnih.gov A synthetic pathway could involve resolving a derivative of (5-chloro-2-iodophenyl)methanamine that has a stereocenter, for example, at the benzylic carbon after α-functionalization. researchgate.net This resolved chiral amine could then be used to control stereoselectivity in reactions such as asymmetric alkylations or aldol (B89426) additions. However, direct applications of (5-chloro-2-iodophenyl)methanamine itself as a chiral auxiliary are not widely documented and would require derivatization to introduce a stereogenic center.

Sophisticated Spectroscopic and Structural Elucidation of 5 Chloro 2 Iodophenyl Methanamine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For a molecule like (5-Chloro-2-iodophenyl)methanamine (B1645908) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and stereochemistry.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The substitution pattern of the aromatic ring—a proton between the chloro and iodo groups, a proton adjacent to the chloro group, and a proton adjacent to the iodinated carbon—would lead to a complex but interpretable splitting pattern. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents. The methylene protons adjacent to the ammonium (B1175870) group would appear as a singlet, broadened by coupling to the quadrupolar nitrogen atom, and its chemical shift would be significantly downfield due to the positive charge.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbons bearing the iodine and chlorine atoms would exhibit characteristic chemical shifts, and the benzylic carbon would also be clearly identifiable.

To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For (5-Chloro-2-iodophenyl)methanamine hydrochloride, COSY would be crucial in establishing the connectivity of the aromatic protons, showing which protons are adjacent to each other on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the benzylic methylene carbon by linking their respective ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. In the case of this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by showing spatial proximities between the benzylic protons and the aromatic protons.

A hypothetical summary of expected 2D NMR correlations is presented in the table below.

| Proton Signal | COSY Correlations (with) | HSQC Correlation (to C) | Key HMBC Correlations (to C) | Key NOESY Correlations (with) |

| Aromatic H-3 | Aromatic H-4 | C-3 | C-1, C-2, C-4, C-5 | Aromatic H-4, Benzylic CH₂ |

| Aromatic H-4 | Aromatic H-3, Aromatic H-6 | C-4 | C-2, C-3, C-5, C-6 | Aromatic H-3, Aromatic H-6 |

| Aromatic H-6 | Aromatic H-4 | C-6 | C-1, C-2, C-4, C-5 | Aromatic H-4, Benzylic CH₂ |

| Benzylic CH₂ | - | C-7 | C-1, C-2, C-6 | Aromatic H-3, Aromatic H-6 |

The rotation around the C-C bond connecting the phenyl ring and the aminomethyl group may be hindered, leading to the existence of different conformers in solution. Variable temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers might become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the conformers, the energy barrier for the rotation can be calculated. This would provide valuable information about the conformational flexibility of this compound.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Exact Mass Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS), for instance using an Orbitrap or FT-ICR mass analyzer, would be used to determine the exact mass of the molecular ion. This would allow for the unambiguous confirmation of its elemental formula (C₇H₈ClIN⁺).

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways. In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation of (5-Chloro-2-iodophenyl)methanamine would likely proceed through several characteristic pathways:

Loss of the amino group: Cleavage of the C-N bond could lead to the formation of a stable benzyl (B1604629) cation.

Benzylic cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the bond alpha to the nitrogen atom, leading to the loss of a hydrogen atom and the formation of an iminium ion, or the loss of the amino group to form a benzyl cation.

Cleavage of the halogen atoms: Loss of chlorine or iodine radicals or atoms could also be observed, although this is generally less favorable than benzylic cleavage.

Ring fragmentation: At higher collision energies, fragmentation of the aromatic ring might occur.

A hypothetical fragmentation table is presented below.

| m/z of Precursor Ion | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [C₇H₇ClI]⁺ | NH₃ |

| [M+H]⁺ | [C₇H₆ClIN]⁺ | H₂ |

| [C₇H₇ClI]⁺ | [C₇H₇Cl]⁺ | I |

| [C₇H₇ClI]⁺ | [C₇H₇I]⁺ | Cl |

| [C₇H₇Cl]⁺ | [C₇H₇]⁺ | Cl |

| [C₇H₇I]⁺ | [C₇H₇]⁺ | I |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a static picture of the molecule's conformation.

The crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions, including:

Hydrogen bonding: The ammonium group is a strong hydrogen bond donor, and it would be expected to form hydrogen bonds with the chloride counter-ion. These N-H···Cl hydrogen bonds would likely be a dominant feature of the crystal packing, organizing the molecules into specific motifs such as chains or sheets.

Halogen bonding: The iodine and chlorine atoms on the phenyl ring could participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.

π-π stacking: The aromatic rings could stack on top of each other, leading to stabilizing π-π interactions.

A detailed analysis of these interactions would provide a thorough understanding of the supramolecular architecture of the compound.

X-ray crystallography would provide precise measurements of all geometric parameters of the molecule. This data would be invaluable for understanding the effects of the substituents on the geometry of the phenyl ring and the aminomethyl group. For example, the C-I and C-Cl bond lengths could be compared to standard values to assess any electronic effects. The dihedral angle between the plane of the aromatic ring and the C-C-N plane would define the conformation of the aminomethyl group relative to the ring in the solid state.

A hypothetical table of selected bond lengths and angles is provided below.

| Parameter | Value (Å or °) |

| C-Cl Bond Length | ~1.74 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Lengths | ~1.39 Å (average) |

| C-C (benzylic) Bond Length | ~1.51 Å |

| C-N Bond Length | ~1.48 Å |

| C-C-C (aromatic) Bond Angles | ~120° (average) |

| Cl-C-C Bond Angle | ~120° |

| I-C-C Bond Angle | ~120° |

| C-C-N Bond Angle | ~112° |

| Dihedral Angle (Aromatic Plane - C-C-N Plane) | To be determined |

Vibrational Spectroscopy (FT-IR, Raman) for In-depth Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and studying intermolecular interactions such as hydrogen bonding. In the context of this compound, a hypothetical analysis would be expected to reveal characteristic vibrational modes.

For a primary amine hydrochloride like the subject compound, key spectral features would be anticipated. These would include N-H stretching vibrations, typically appearing as a broad band in the FT-IR spectrum, indicative of hydrogen bonding between the ammonium cation and the chloride anion. The position and shape of this band are sensitive to the strength and nature of these hydrogen bonds. Additionally, N-H bending modes would be expected.

The aromatic ring would give rise to a series of characteristic bands, including C-H stretching vibrations, C=C stretching vibrations within the ring, and various in-plane and out-of-plane C-H bending modes. The substitution pattern on the benzene (B151609) ring (chloro and iodo groups) would influence the exact frequencies of these vibrations. Furthermore, vibrations corresponding to the C-Cl and C-I bonds would be expected, typically in the lower frequency region of the spectrum.

Table 4.4.1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Ammonium (-NH₃⁺) | N-H Stretching | 3200 - 2800 | Broad band due to hydrogen bonding. |

| Ammonium (-NH₃⁺) | N-H Bending (Asymmetric) | ~1600 | |

| Ammonium (-NH₃⁺) | N-H Bending (Symmetric) | ~1500 | |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Multiple bands expected. |

| Methylene (-CH₂-) | C-H Stretching (Asymmetric) | ~2960 | |

| Methylene (-CH₂-) | C-H Stretching (Symmetric) | ~2870 | |

| Methylene (-CH₂-) | C-H Bending (Scissoring) | ~1465 | |

| Aryl-Halogen | C-I Stretching | 600 - 500 | |

| Aryl-Halogen | C-Cl Stretching | 800 - 600 |

Note: This table is predictive and based on general spectroscopic principles. Specific experimental values for this compound are not currently available in the literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is instrumental in determining the absolute configuration of chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into its derivatives, for instance, by substitution at the benzylic carbon, ECD could be employed for stereochemical elucidation.

The ECD spectrum of a chiral derivative would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the molecule's chromophores. The primary chromophore in this case would be the substituted benzene ring. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center.

In the absence of experimental data, theoretical calculations of the ECD spectrum for a hypothetical chiral derivative of (5-Chloro-2-iodophenyl)methanamine would be the primary method for assigning its absolute configuration. This would involve comparing the experimentally measured ECD spectrum with the computationally predicted spectrum for a known configuration (e.g., R or S).

Due to the lack of synthesized and analyzed chiral derivatives of this compound in the available literature, no experimental ECD data can be presented.

Computational and Theoretical Investigations of 5 Chloro 2 Iodophenyl Methanamine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations for (5-Chloro-2-iodophenyl)methanamine (B1645908) hydrochloride would involve optimizing the molecular geometry to find its most stable conformation and then calculating a range of electronic and molecular properties based on this optimized structure.

DFT is instrumental in predicting the reactivity of a molecule by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For (5-Chloro-2-iodophenyl)methanamine hydrochloride, DFT calculations would identify regions of the molecule susceptible to nucleophilic or electrophilic attack. The presence of electron-withdrawing groups (chloro and iodo) and an electron-donating group (methanamine) on the phenyl ring creates a complex electronic environment. DFT can map the electrostatic potential (ESP) onto the electron density surface, visually identifying electron-rich and electron-poor regions, thereby predicting sites for potential reactions. Furthermore, by modeling transition states, DFT can elucidate potential reaction pathways and their associated activation energies, providing critical information for synthesis and mechanistic studies.

Hypothetical Reactivity Descriptors from DFT Calculations

| Parameter | Calculated Value (a.u.) | Implication for Reactivity |

| HOMO Energy | -0.254 | Indicates regions prone to electrophilic attack, likely the aminomethyl group and specific sites on the aromatic ring. |

| LUMO Energy | -0.089 | Indicates regions susceptible to nucleophilic attack, such as the carbon atoms bonded to the halogen substituents. |

| HOMO-LUMO Gap | 0.165 | Suggests moderate chemical reactivity and stability under standard conditions. |

| Global Hardness (η) | 0.0825 | A higher value points towards lower reactivity. |

| Global Softness (S) | 12.12 | A higher value suggests higher polarizability and reactivity. |

| Electronegativity (χ) | 0.1715 | Influences the molecule's ability to attract electrons in a chemical bond. |

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data. DFT methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. These predictions, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule. For this compound, this would be particularly useful for assigning the protons and carbons of the substituted benzene (B151609) ring.

Similarly, DFT can calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C-Cl stretching. researchgate.net This theoretical spectrum allows for a detailed assignment of the experimental vibrational bands, providing a deeper understanding of the molecule's structural and bonding characteristics.

Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts

| Parameter | Calculated Value | Experimental Correlation |

| Vibrational Frequencies | ||

| N-H Stretch | 3350-3450 cm⁻¹ | Corresponds to the primary amine group. |

| Aromatic C-H Stretch | 3050-3150 cm⁻¹ | Characteristic of the benzene ring protons. |

| C-Cl Stretch | 650-750 cm⁻¹ | Indicates the presence of the chloro substituent. researchgate.net |

| C-I Stretch | 500-600 cm⁻¹ | Indicates the presence of the iodo substituent. |

| NMR Chemical Shifts | ||

| ¹H NMR (Aromatic) | 7.0-8.0 ppm | Chemical shifts for protons on the substituted phenyl ring. |

| ¹H NMR (CH₂) | ~4.0 ppm | Chemical shift for the methylene (B1212753) protons adjacent to the amine. |

| ¹³C NMR (C-I) | ~95 ppm | Chemical shift for the carbon atom bonded to iodine. |

| ¹³C NMR (C-Cl) | ~130 ppm | Chemical shift for the carbon atom bonded to chlorine. |

A detailed analysis of the molecular orbitals and electron density distribution provides fundamental insights into the chemical bonding and electronic properties of this compound. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electron donation and acceptance, respectively. In this molecule, the HOMO is likely to be localized on the more electron-rich parts, such as the amine group and the phenyl ring, while the LUMO may be distributed over the aromatic ring and the carbon-halogen bonds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations would typically be performed in a simulated solvent environment (e.g., water) to mimic solution-phase behavior.

These simulations allow for extensive conformational sampling, revealing the different shapes the molecule can adopt and the energetic barriers between these conformations. This is particularly important for understanding the flexibility of the methanamine side chain. Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules or other solute molecules. This information is critical for understanding the solvation process and the molecule's macroscopic properties, such as solubility and crystal packing. researchgate.netnih.gov

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These studies rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a series of related halophenylmethanamines, various descriptors for this compound could be calculated using computational methods. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Topological: Parameters describing molecular size, shape, and branching.

Steric: Molecular volume and surface area.

By correlating these descriptors with experimentally determined reactivity data for a set of analogous compounds, a QSRR model can be developed. This model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, thereby guiding the design of molecules with desired chemical properties.

Applications of 5 Chloro 2 Iodophenyl Methanamine Hydrochloride As a Key Building Block in Complex Chemical Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The presence of a benzylamine (B48309) moiety combined with ortho- and para-halogen substituents makes (5-Chloro-2-iodophenyl)methanamine (B1645908) hydrochloride a plausible candidate for various cyclization and coupling reactions to form nitrogen-containing heterocycles. However, a detailed review of scientific literature indicates that its application is highly specialized.

Construction of Benzothiazine Derivatives

Formation of Thiazole (B1198619) Derivatives

Thiazole rings are common motifs in medicinal chemistry. researchgate.netnih.gov Their synthesis often involves the reaction of a thioamide or thiourea (B124793) with an α-haloketone (the Hantzsch thiazole synthesis) or related pathways. While the aminomethyl group of the title compound could be converted into a reactive species for thiazole synthesis, direct and documented synthetic routes starting from (5-Chloro-2-iodophenyl)methanamine hydrochloride to produce thiazole derivatives are not widely reported.

Precursor for Pyridine (B92270) and Pyrazine (B50134) Derivatives

The synthesis of substituted pyridines and pyrazines can be achieved through numerous condensation and cyclization strategies. The aminomethyl group on the title compound provides a nitrogen source, but established, high-yield syntheses of pyridine or pyrazine rings that specifically utilize this compound as the primary building block are not described in the available chemical literature.

Synthesis of Triazine Derivatives

1,3,5-Triazine derivatives are commonly synthesized from cyanuric chloride, where the chlorine atoms are sequentially substituted by various nucleophiles. pharmaffiliates.com An amine, such as (5-Chloro-2-iodophenyl)methanamine, could theoretically act as a nucleophile in such a reaction to produce a substituted triazine. However, specific literature examples of this transformation for the synthesis of triazine derivatives are not available.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Primary amines are key components in many MCRs, most notably the Ugi four-component reaction. nih.gov In this reaction, an amine, a carboxylic acid, an isocyanide, and a carbonyl compound combine to form a bis-amide.

Given its primary amine functionality, this compound is a potential substrate for MCRs. It could introduce its unique chloro-iodo-phenyl motif into the final product, thereby rapidly generating molecular diversity. Despite this potential, a review of the scientific literature does not show specific published instances of this compound being employed as the amine component in well-known MCRs to generate compound libraries or specific target molecules.

Intermediate in the Synthesis of Functional Organic Molecules

The most significant and well-documented application of (5-Chloro-2-iodophenyl)methanamine is as a pivotal intermediate in the total synthesis of Lorlatinib . Lorlatinib (trade name Lorbrena) is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used for the treatment of specific types of non-small cell lung cancer.

The synthesis of Lorlatinib requires the precise assembly of a complex macrocyclic structure, and (5-Chloro-2-iodophenyl)methanamine provides the core scaffold upon which the macrocycle is built. The aryl iodide functionality is particularly crucial as it enables a key intramolecular Heck reaction to form the large ring, a challenging but effective transformation for creating macrocycles. researchgate.net

The table below outlines the key steps in the synthesis of Lorlatinib where the (5-Chloro-2-iodophenyl)methanamine moiety is central.

| Step | Precursor(s) | Reagents & Conditions | Resulting Intermediate | Purpose of the Step |

| 1 | (5-Chloro-2-iodophenyl)methanamine | Acryloyl chloride, Base | N-(5-chloro-2-iodobenzyl)acrylamide | Acylation of the primary amine to introduce the acrylamide (B121943) group, which will later participate in the macrocyclization. |

| 2 | N-(5-chloro-2-iodobenzyl)acrylamide, Protected aminopyrazole boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Suzuki coupling product | Suzuki cross-coupling reaction to attach the pyrazole (B372694) moiety to the phenyl ring at the position of the chloro substituent. |

| 3 | Suzuki coupling product | Deprotection agents | Deprotected amine | Removal of protecting groups from the aminopyrazole moiety to prepare for the final cyclization. |

| 4 | Deprotected amine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tol)₃), Base (e.g., K₂CO₃), High dilution | Lorlatinib (macrocycle) | Intramolecular Heck reaction where the aryl iodide couples with the acrylamide double bond to form the 12-membered macrocycle. researchgate.net |

This synthetic route highlights the strategic importance of the specific placement of the iodo, chloro, and aminomethyl groups on the starting building block. The iodide serves as the handle for the critical macrocyclization via the Heck reaction, while the amine provides the initial point of attachment for the rest of the molecular framework.

Insufficient Data for Comprehensive Article Generation on this compound

Following a thorough and extensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed research findings concerning the direct application of This compound as a key building block in the development of ligands and catalysts.

The performed searches did not yield scholarly articles, patents, or database entries that explicitly detail the synthesis of ligands or catalysts using this specific compound. While information on structurally related molecules, such as other isomers or compounds with similar functional groups, is available, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. Extrapolation from these related compounds would not be scientifically rigorous and would violate the core instruction to adhere strictly to the specified subject.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article for the requested section "6.4. Utility in the Development of Ligands and Catalysts" that includes the required data tables and detailed research findings. The creation of such content without supporting evidence would amount to speculation and would not meet the standards of a professional and authoritative scientific article.

Therefore, the generation of the requested article focusing on the chemical compound "this compound" and its applications in ligand and catalyst synthesis cannot be completed at this time due to the absence of relevant and specific research data in the public domain.

Advanced Analytical Methodologies for Research Purity and Characterization of 5 Chloro 2 Iodophenyl Methanamine Hydrochloride

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is the cornerstone of separation science, providing powerful tools for both the isolation and analytical assessment of chemical compounds. For (5-Chloro-2-iodophenyl)methanamine (B1645908) hydrochloride, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) serve distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity and assay of non-volatile and thermally labile compounds like (5-Chloro-2-iodophenyl)methanamine hydrochloride. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main component from any process-related impurities and potential degradation products. ijpsr.comchromatographyonline.com Gradient elution is often employed to achieve optimal separation of compounds with varying polarities. chromatographyonline.comchromatographyonline.com

A typical HPLC method for this compound would utilize a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.netsielc.com UV detection is suitable as the aromatic ring and halogen substituents provide strong chromophores.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-32 min: 70-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While the hydrochloride salt of (5-Chloro-2-iodophenyl)methanamine is non-volatile, the free base can be analyzed by GC, often after derivatization to improve volatility and chromatographic performance. researchgate.net Common derivatization techniques include silylation or acylation, which convert the primary amine to a less polar, more volatile derivative. researchgate.net

The analysis is typically performed on a mid-polarity capillary column, which can effectively separate regioisomers and related substances. researchgate.netojp.gov Mass Spectrometry (GC-MS) is the preferred detection method, as it provides both quantitative data and structural information from the mass spectrum, aiding in the identification of unknown impurities. researchgate.net

Table 2: Representative GC Parameters for Impurity Profiling (after derivatization)

| Parameter | Condition |

| Column | Phenyl (5%) Arylene Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40-550 amu |

| Injection Mode | Split (20:1) |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For aromatic amines like (5-Chloro-2-iodophenyl)methanamine, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A variety of solvent systems can be employed to achieve separation, with the choice depending on the polarity of the compound and its impurities. Common mobile phases include mixtures of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). researchgate.netsciencemadness.org Visualization of the separated spots can be achieved under UV light or by using an iodine chamber, where iodine vapor reacts with the compounds to produce colored spots. researchgate.net

Table 3: Exemplary TLC Systems for Reaction Monitoring

| System | Stationary Phase | Mobile Phase (v/v) | Visualization |

| 1 | Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (70:30) | UV (254 nm) |

| 2 | Silica Gel 60 F₂₅₄ | Toluene (B28343) : Diethyl Ether (80:20) | Iodine Chamber |

| 3 | Alumina | Chloroform : Triethylamine (95:5) | UV (254 nm) |

Quantitative Analytical Methods for Research Material Assessment

Accurate quantification of research material is critical. Beyond chromatographic assay methods, other techniques can be employed to assess the purity and concentration of this compound.

Titrimetry : As a hydrochloride salt of a weak base, (5-Chloro-2-iodophenyl)methanamine can be quantified using acid-base titration. libretexts.org A non-aqueous potentiometric titration is often preferred, where the sample is dissolved in a suitable solvent like glacial acetic acid and titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in dioxane. The endpoint is determined potentiometrically, providing a direct measure of the amine salt content. Another approach is ion-pair titration, which is suitable for determining quaternary ammonium (B1175870) salts and can be adapted for amine hydrochlorides. researchgate.net

UV-Visible Spectrophotometry : This technique can be used for quantitative analysis based on the Beer-Lambert law. nih.gov An absorption maximum (λmax) for this compound is determined by scanning its UV-Vis spectrum in a suitable solvent (e.g., methanol (B129727) or ethanol). A calibration curve is then constructed by measuring the absorbance of a series of solutions of known concentrations at the λmax. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is rapid and simple but less specific than chromatography.

Quantitative NMR (qNMR) : qNMR is a powerful primary method for determining the concentration of a substance without the need for a chemically identical reference standard. By integrating the area of a specific, well-resolved proton signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration and purity, a highly accurate and precise assay value can be calculated.

Research into Stability and Degradation Pathways under Synthetic Conditions

Understanding the stability of a compound is crucial for its synthesis, purification, and storage. Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. ijsdr.orgnih.gov These studies are essential for developing stability-indicating analytical methods, particularly HPLC, that can separate the intact compound from all its potential degradants. ijpsr.comacdlabs.com

For this compound, forced degradation studies would typically involve exposing a solution of the compound to a variety of stress conditions:

Acidic and Basic Hydrolysis : The compound is subjected to treatment with strong acids (e.g., 1N HCl) and strong bases (e.g., 1N NaOH) at elevated temperatures. This helps to determine its susceptibility to hydrolysis.

Oxidative Degradation : The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), to assess its stability towards oxidation.

Thermal Degradation : The solid compound and a solution are exposed to high temperatures (e.g., 60-80°C) to evaluate thermal stability.

Photodegradation : The solid compound and a solution are exposed to UV and visible light of a specified intensity to test for photostability, as recommended by ICH guidelines.

Samples are taken at various time points during the stress tests and analyzed by a stability-indicating HPLC method. japsonline.com The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively resolve the primary compound from its degradation products. pharmtech.com The characterization of major degradants, often using techniques like LC-MS/MS, provides valuable insights into the molecule's chemical liabilities.

Table 4: Typical Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 1N HCl at 60 °C | 2, 6, 24 hours |

| Base Hydrolysis | 1N NaOH at 60 °C | 1, 4, 12 hours |

| Oxidation | 10% H₂O₂ at Room Temperature | 2, 8, 24 hours |

| Thermal (Solution) | In Diluent at 80 °C | 1, 3, 7 days |

| Photolytic (Solid) | ICH specified light exposure (UV and Visible) | 7 days |

By employing these advanced analytical methodologies, researchers can ensure the quality and define the stability profile of this compound, thereby providing a solid foundation for its application in further scientific investigation.

Q & A

Basic: What synthetic strategies are recommended for preparing (5-Chloro-2-iodophenyl)methanamine hydrochloride?

Answer:

Synthesis typically involves sequential halogenation and amination. A plausible route starts with 5-chloro-2-iodobenzaldehyde, which undergoes reductive amination using sodium cyanoborohydride or catalytic hydrogenation. For example, analogous methanamine derivatives are synthesized via Pd-catalyzed cross-coupling to introduce iodine, followed by reductive amination to form the primary amine, which is then converted to the hydrochloride salt under acidic conditions . Key challenges include optimizing halogenation selectivity and minimizing dehalogenation during reduction.

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (exact mass: 313.925 g/mol for C₇H₆ClIN·HCl) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic substitution patterns (e.g., chlorine and iodine positions).

- HPLC-UV: Assesses purity (>95%) with a C18 column and mobile phase of acetonitrile/water (0.1% TFA) .

- Elemental Analysis: Validates stoichiometry of the hydrochloride salt (e.g., Cl⁻ content) .

Basic: How should this compound be stored to ensure stability?

Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic absorption. Stability studies on similar hydrochlorides show decomposition at >25°C or under prolonged light exposure .

Advanced: How to design stability studies under varying physicochemical conditions?

Answer:

- Temperature: Accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring via HPLC .

- pH: Expose to buffers (pH 1–13) for 24 hours to assess hydrolytic stability.

- Light: Conduct ICH Q1B photostability testing (1.2 million lux·hr) .

Contradictory data on halogenated amines may arise from iodide oxidation; use antioxidants like BHT in aqueous solutions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Conditions: Compare solvent systems (e.g., DMSO vs. saline) and cell lines. For example, LOXL2 inhibition assays show IC₅₀ variability depending on enzyme source .

- Solubility: Pre-saturate solutions to avoid aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .

- Metabolite Interference: Employ LC-MS to identify degradation products during assays .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to LOXL2 (PDB: 4WZG). Focus on halogen bonding between iodine and catalytic lysine residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR: Correlate substituent effects (e.g., Cl vs. I) with inhibitory potency using Hammett parameters .

Advanced: How to optimize synthetic yield in multi-step protocols?

Answer:

- Halogenation Step: Use N-iodosuccinimide (NIS) with BF₃·Et₂O for regioselective iodination (yield >80%) .

- Reductive Amination: Optimize NaBH₃CN concentration (2 eq.) and pH (5–6) to minimize by-products.

- Salt Formation: Precipitate hydrochloride with HCl gas in anhydrous ether (yield 90–95%) .

Advanced: What role does this compound play in multi-step syntheses of pharmaceuticals?

Answer:

It serves as a precursor for kinase inhibitors or radiopharmaceuticals. For example:

- Iodine-131 Labeling: React with [¹³¹I]NaI for targeted radiotherapy .

- Heterocycle Functionalization: Couple with pyrimidines via Suzuki-Miyaura reactions .

Advanced: How to identify and characterize metabolites in pharmacokinetic studies?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS.

- Fragmentation Patterns: Use MS² to detect demethylation (m/z –15) or dehalogenation (m/z –126 for I) .

- Isotopic Labeling: Synthesize deuterated analogs to track metabolic pathways .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water).

- By-Product Control: Monitor di-iodinated impurities via GC-MS and optimize reaction stoichiometry .

- Process Safety: Conduct DSC (Differential Scanning Calorimetry) to assess exothermic risks during amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.